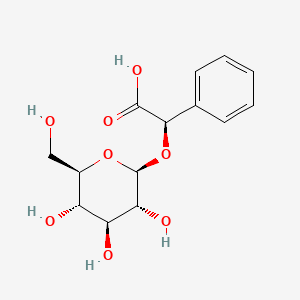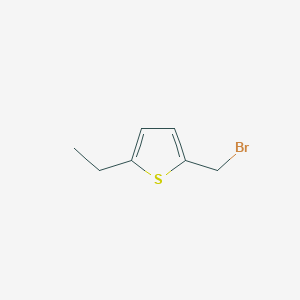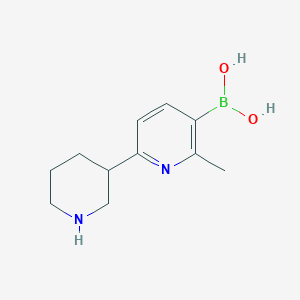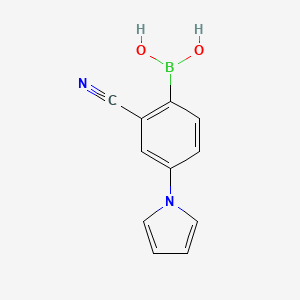![molecular formula C29H27ClN2O5 B14081872 7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)
7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Shares the chromenone core but lacks the pyrrole and pyridinylmethyl groups.
3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl-: Contains a similar chloro and phenyl substitution but differs in the core structure.
Uniqueness
7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C29H27ClN2O5 |
|---|---|
Poids moléculaire |
519.0 g/mol |
Nom IUPAC |
7-chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27ClN2O5/c1-16(2)15-36-22-8-7-19(11-24(22)35-4)26-25-27(33)20-12-21(30)17(3)10-23(20)37-28(25)29(34)32(26)14-18-6-5-9-31-13-18/h5-13,16,26H,14-15H2,1-4H3 |
Clé InChI |
JQVMRDJNFNYCLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)OCC(C)C)OC)CC5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
![N-(Morpholine-4-carbonyl)phenylalanyl-N-{1-cyclohexyl-3-hydroxy-4-oxo-4-[(propan-2-yl)oxy]butan-2-yl}-S-methylcysteinamide](/img/structure/B14081852.png)

